molecular formula C11H14O3 B14284122 1,3-Dimethoxy-1-phenylpropan-2-one CAS No. 130895-69-1

1,3-Dimethoxy-1-phenylpropan-2-one

Cat. No.: B14284122
CAS No.: 130895-69-1
M. Wt: 194.23 g/mol
InChI Key: KKGZCVAWXZEVFK-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-1-phenylpropan-2-one: is an organic compound with the molecular formula C₁₁H₁₄O₃ . It is a derivative of phenylpropanone and is characterized by the presence of two methoxy groups attached to the first and third carbon atoms of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-1-phenylpropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetone with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylpropanol derivatives .

Scientific Research Applications

1,3-Dimethoxy-1-phenylpropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-dimethoxy-1-phenylpropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-1-phenylpropan-2-one is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity. These groups enhance its solubility in organic solvents and affect its behavior in various chemical reactions .

Properties

CAS No.

130895-69-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1,3-dimethoxy-1-phenylpropan-2-one

InChI

InChI=1S/C11H14O3/c1-13-8-10(12)11(14-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

KKGZCVAWXZEVFK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C(C1=CC=CC=C1)OC

Origin of Product

United States

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